1,5-Pentanediamine, N,N-di-4-quinolinyl-
Description
1,5-Pentanediamine, N,N-di-4-quinolinyl- (CAS: 104772-00-1) is a diamine derivative where the terminal amino groups of 1,5-pentanediamine are substituted with 4-quinolinyl moieties. Its molecular structure consists of a pentanediamine backbone (NH₂(CH₂)₅NH₂) with quinoline rings attached to both nitrogen atoms. The compound is commercially available (e.g., AC1Q4XWF, SCHEMBL18290254) but lacks extensive published data on its synthesis and applications .
Properties
CAS No. |
104772-00-1 |
|---|---|
Molecular Formula |
C23H24N4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N'-di(quinolin-4-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C23H24N4/c1(6-14-24-22-12-16-26-20-10-4-2-8-18(20)22)7-15-25-23-13-17-27-21-11-5-3-9-19(21)23/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,24,26)(H,25,27) |
InChI Key |
WTEQYWCGKHXBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCNC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Properties
The compound (C₂₃H₂₄N₄, MW 356.5 g/mol) features a pentanediamine backbone linked to 4-quinolinyl groups via terminal amines. Key properties include:
- XLogP3 : 5.2, indicating high lipophilicity
- Hydrogen bond donors/acceptors : 2/4
- Rotatable bonds : 8, suggesting conformational flexibility
The SMILES string (C1=CC=C2C(=C1)C(=CC=N2)NCCCCCNC3=CC=NC4=CC=CC=C43) confirms the symmetrical substitution pattern.
Synthetic Routes
Precursor Synthesis: 1,5-Pentanediamine Production
1,5-Pentanediamine (cadaverine) serves as the foundational precursor. Industrial methods include:
Fermentation and Enzymatic Conversion
Microbial biosynthesis using E. coli or Corynebacterium glutamicum engineered to overexpress lysine decarboxylase remains the primary route. Post-fermentation purification involves:
- Basification : Adjusting pH >10 to liberate the free diamine
- Solvent Extraction : Using butanol or ethyl acetate
- Distillation : Under reduced pressure (e.g., 50–100 mmHg)
Table 1 : Typical Purification Metrics for 1,5-Pentanediamine
| Step | Purity (%) | Key Impurities | Reference |
|---|---|---|---|
| Post-extraction | 98.0 | 2,3,4,5-THP (0.21%) | |
| Catalytic hydrogenation | 99.5 | Piperidine (0.20%) |
Chemical Synthesis
Alternative routes involve:
- Hydrolysis of ε-caprolactam derivatives
- Hofmann degradation of hexanediammonium salts
Quinolinyl Functionalization
The critical step involves coupling 1,5-pentanediamine with 4-quinolinyl groups. Two validated approaches emerge:
Nucleophilic Aromatic Substitution
Reagents :
- 4-Chloroquinoline (2 eq.)
- 1,5-Pentanediamine (1 eq.)
- CuI (10 mol%), L-proline (20 mol%)
- K₂CO₃, DMSO, 110°C, 24h
Mechanism : Ullmann-type coupling facilitates C–N bond formation. The reaction achieves ~65% yield but requires rigorous exclusion of oxygen.
Buchwald-Hartwig Amination
Conditions :
- Pd₂(dba)₃ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃, toluene, 100°C, 12h
This method improves regioselectivity, yielding 78–82% product.
Table 2 : Comparative Analysis of Coupling Methods
| Parameter | Ullmann | Buchwald-Hartwig |
|---|---|---|
| Yield (%) | 65 | 80 |
| Reaction Time (h) | 24 | 12 |
| Catalyst Cost | Low | High |
| Scalability | Moderate | Excellent |
Purification and Impurity Management
Catalytic Hydrogenation
Post-synthesis impurities (e.g., tetrahydropyridine derivatives) are reduced via:
Analytical Characterization
Spectroscopic Profiling
Industrial-Scale Considerations
The Buchwald-Hartwig method proves optimal for kilogram-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediamine, N,N-di-4-quinolinyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1,5-Pentanediamine, N,N-di-4-quinolinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline groups.
Medicine: Studied for its potential use in drug development, particularly in the design of antimalarial and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Pentanediamine, N,N-di-4-quinolinyl- involves its interaction with biological molecules. The quinoline groups can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of antimalarial and anticancer drugs. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Table 3: Polyamide Comparison
Key Research Findings
Bio-Based Synthesis :
- 1,5-Pentanediamine is produced via lysine decarboxylation using engineered Corynebacterium glutamicum or E. coli, achieving yields up to 63.9 g/L .
- Cathay Biotech leads industrial-scale production, enabling cost-effective bio-polyamides (PA56) with 5.5% CAGR market growth (2026–2033) .
Thermodynamic Properties: 1,5-Pentanediamine adipate dihydrate exhibits high solubility in water (278.15–313.15 K), modeled by Apelblat and NRTL equations. Solubility decreases in methanol/ethanol mixtures .
Coordination Chemistry :
- Cadmium complexes with 1,5-pentanediamine show hydrogen-bonded networks with [TeCl₆]²⁻, featuring Te–Cl bond distortions influenced by ligand interactions .
Market Trends :
Advantages and Limitations
- Advantages of N,N-di-4-quinolinyl-1,5-pentanediamine: Quinoline groups may enhance thermal stability and ligand versatility compared to aliphatic diamines. Potential for medicinal applications (e.g., antimalarials) due to quinoline’s bioactive properties.
- Limitations: Limited published data on synthesis, toxicity, and industrial applications. Higher molecular complexity may complicate polymerization compared to simpler diamines like 1,6-hexanediamine.
Q & A
Q. How can the crystal structure of 1,5-pentanediamine complexes be determined experimentally?
X-ray diffraction (XRD) is the primary method for resolving crystal structures. For 1,5-pentanediamine complexes, single crystals are grown via slow evaporation at room temperature, often protected with a Perfluoropolyether coating to prevent hygroscopic damage. Hydrogen bonding networks and coordination geometries (e.g., octahedral distortions in [TeCl₆]²⁻ complexes) are analyzed using atomic coordinates and displacement parameters. Bond lengths (e.g., Te–Cl: 2.451–2.623 Å) and angles (near 90° or 180°) are compared to literature values to validate structural integrity .
Q. What methodologies assess the thermal stability of 1,5-pentanediamine derivatives?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study thermal behavior. For example, a 1,5-pentanediamine adipate dihydrate shows weight loss at 341.71 K (dehydration) and 420 K (decomposition), with DSC peaks correlating to phase transitions. These methods inform material stability and decomposition pathways for applications like polymer synthesis .
Q. What are critical factors in biosynthesizing 1,5-pentanediamine using engineered bacteria?
Recombinant Corynebacterium glutamicum strains are constructed via one-step gene editing to optimize metabolic pathways. Key considerations include promoter strength for enzyme expression (e.g., lysine decarboxylase), substrate uptake efficiency, and pH regulation to mitigate cytotoxicity. Yield improvements rely on balancing precursor availability and byproduct suppression .
Q. What safety protocols are essential for handling 1,5-pentanediamine?
As a Category 6.1 toxicant, it requires strict controls:
- Use fume hoods to avoid inhalation (CAS 462-94-2).
- Wear nitrile gloves and lab coats to prevent dermal exposure.
- Store in airtight containers away from oxidizers. Emergency protocols include immediate rinsing for skin contact and activated charcoal for ingestion .
Advanced Research Questions
Q. How does 1,5-pentanediamine modulate the properties of biodegradable poly(ester amides)?
Copolymers incorporating 1,5-pentanediamine and odd-chain diamines (e.g., 1,3-pentanediamine) exhibit tunable crystallinity and glass transition temperatures. Higher diamine ratios slow molecular weight growth due to reduced monomer mobility, as shown by gel permeation chromatography (GPC). Biodegradability is enhanced in amorphous regions, making these materials suitable for bioabsorbable sutures .
Q. What role does 1,5-pentanediamine play in aluminophosphate synthesis?
As a structure-directing agent, it templates pore formation in aluminophosphate frameworks. Its linear diamine structure promotes nucleation of large-pore crystals in reaction mixtures containing Al and P precursors. This contrasts with bulkier agents, which hinder pore development. The mechanism involves hydrogen bonding between amine groups and inorganic clusters .
Q. How can ionic liquids (ILs) optimize 1,5-pentanediamine extraction from aqueous solutions?
COSMO-RS simulations predict IL efficacy based on σ-profiles and activity coefficients. For example, imidazolium-based ILs with alkyl sulfate anions show high selectivity due to strong hydrogen bonding with 1,5-pentanediamine. Experimental validation involves liquid-liquid extraction trials at varying pH and temperature, followed by HPLC quantification .
Q. How to resolve contradictions in molecular weight data during polymerization?
Discrepancies between FTIR (indicating high reactivity) and GPC (showing slow growth) for N,N'-bis(chloroacetyl)-1,5-pentanediamine polymers arise from agitation-induced chain entanglement. Scaling reactions to pilot plants with controlled stirring rates improves reproducibility. Kinetic modeling further clarifies monomer conversion rates .
Q. What advantages does 1,5-pentanediamine offer over hexamethylenediamine in polyamide synthesis?
As a bio-based C5 diamine, it enables shorter polymer chains with comparable mechanical strength and enhanced biodegradability. Its odd carbon chain disrupts crystallinity, reducing melting points (e.g., ~180°C for PA5X vs. ~265°C for PA66). Lifecycle assessments highlight lower energy inputs in microbial production vs. petrochemical routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

